molecular formula C16H24N2O2 B2876946 N-(4-cyanooxan-4-yl)-2-(2,2-dimethylcyclohexylidene)acetamide CAS No. 1798414-73-9

N-(4-cyanooxan-4-yl)-2-(2,2-dimethylcyclohexylidene)acetamide

Cat. No.: B2876946
CAS No.: 1798414-73-9
M. Wt: 276.38
InChI Key: WFPDOEQTHUKOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanooxan-4-yl)-2-(2,2-dimethylcyclohexylidene)acetamide is a chemical compound for research use. Molecular weight and mass calculations can be performed using its molecular formula and standard atomic weights . The presence of both acetamide and cyano functional groups in its structure suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry research, similar to other documented acetamide and cyanamide derivatives . This product is intended for research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(2E)-N-(4-cyanooxan-4-yl)-2-(2,2-dimethylcyclohexylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2)6-4-3-5-13(15)11-14(19)18-16(12-17)7-9-20-10-8-16/h11H,3-10H2,1-2H3,(H,18,19)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPDOEQTHUKOQC-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=CC(=O)NC2(CCOCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(CCCC/C1=C\C(=O)NC2(CCOCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Substituents and Functional Groups

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Reference
N-(4-cyanooxan-4-yl)-2-(2,2-dimethylcyclohexylidene)acetamide 4-cyanooxan, 2,2-dimethylcyclohexylidene Not provided Not provided Not provided N/A
N-Cyclohexyl-2-{N-[4-fluoro-3-(dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide (5c) Boronate ester (dioxaborolan-2-yl), fluorophenyl, cyclohexyl 509.30 74 110
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () Fluorophenyl, propylacetamido, cyclohexyl 334.21 81 150–152
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl 141.13 Not provided Not provided

Structural Insights :

  • The boronate-containing analog (5c) in introduces a reactive dioxaborolan-2-yl group, enabling Suzuki-Miyaura cross-coupling reactions, which are absent in the target compound.
  • The fluorophenyl group in enhances metabolic stability compared to the dimethylcyclohexylidene group in the target compound, which may increase lipophilicity and membrane permeability.

Key Differences :

Physicochemical Properties

  • Lipophilicity : The dimethylcyclohexylidene group in the target compound likely increases logP compared to fluorophenyl () or boronate-containing analogs ().
  • Solubility: The 4-cyanooxan group may improve aqueous solubility relative to purely hydrophobic analogs like N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide ().

Preparation Methods

Cyclization of Epichlorohydrin with Sodium Cyanide

The tetrahydropyran ring is constructed via base-mediated cyclization of epichlorohydrin derivatives. A modified protocol from involves:

  • Reacting epichlorohydrin (1 eq) with sodium cyanide (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Acidic workup (HCl, 1M) to yield 4-chlorotetrahydropyran-4-carbonitrile.
  • Ammonolysis using aqueous ammonia (25% v/v) at 60°C for 6 hours to substitute chloride with an amine group.

Key Data :

Parameter Value Source
Yield (Step 1) 78%
Yield (Step 3) 65%
IR (ν, cm⁻¹) 2245 (C≡N), 3350 (N–H)

Alternative Route: Ritter Reaction

A patent-derived method employs the Ritter reaction to introduce the nitrile group:

  • React tetrahydropyran-4-ol (1 eq) with acetonitrile (3 eq) and sulfuric acid (1.5 eq) at 0°C.
  • Quench with ice-water and extract with dichloromethane.
  • Catalytic hydrogenation (H₂, Pd/C) to reduce imine intermediates to the amine.

Advantages : Higher regioselectivity (>90%) but requires stringent temperature control.

Synthesis of 2-(2,2-Dimethylcyclohexylidene)acetyl Chloride

Aldol Condensation of Cyclohexanone

The cyclohexylidene moiety is synthesized via base-catalyzed aldol condensation:

  • React 2,2-dimethylcyclohexanone (1 eq) with acetic anhydride (2 eq) in the presence of sodium ethoxide (0.1 eq) at 120°C for 8 hours.
  • Isolate 2-(2,2-dimethylcyclohexylidene)acetic acid via recrystallization (ethanol/water).
  • Convert to acyl chloride using thionyl chloride (2 eq) under reflux (60°C, 3 hours).

Reaction Optimization :

  • Excess acetic anhydride drives the equilibrium toward enolate formation.
  • Thionyl chloride purity critically impacts acyl chloride yield (≥95% purity recommended).

Amidation and Final Coupling

Schotten-Baumann Reaction

Coupling 4-aminotetrahydropyran-4-carbonitrile (1 eq) with 2-(2,2-dimethylcyclohexylidene)acetyl chloride (1.05 eq) in a biphasic system:

  • Dissolve the amine in 10% NaOH (aq).
  • Add acyl chloride dropwise under vigorous stirring at 0–5°C.
  • Extract the precipitate with ethyl acetate and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 82% (white crystalline solid).

Catalytic Amidation Using DCC

An alternative method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent:

  • Mix equimolar amounts of the amine and carboxylic acid in dry tetrahydrofuran (THF).
  • Add DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
  • Stir at room temperature for 24 hours, filter, and concentrate.

Comparative Data :

Parameter Schotten-Baumann DCC/DMAP
Yield 82% 88%
Purity (HPLC) 95% 98%
Reaction Time 2 hours 24 hours

Spectral Characterization and Validation

Infrared Spectroscopy (IR)

  • N–H Stretch : 3300–3250 cm⁻¹ (amide).
  • C≡N Stretch : 2245 cm⁻¹ (sharp).
  • C=O Stretch : 1680 cm⁻¹ (amide I band).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.20 (s, 6H, CH₃).
  • δ 2.50–2.70 (m, 4H, cyclohexylidene).
  • δ 3.80–4.10 (m, 4H, tetrahydropyran-O).
  • δ 6.50 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 170.5 (C=O).
  • δ 119.8 (C≡N).
  • δ 28.5 (CH₃).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 305.2 [M+H]⁺.
  • Fragmentation : Loss of CO (m/z 277.1), cyclohexylidene cleavage (m/z 165.0).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.